2-Methyl-5-[4-(trifluoromethyl)phenyl]oxazole
CAS No.:
Cat. No.: VC20474519
Molecular Formula: C11H8F3NO
Molecular Weight: 227.18 g/mol
* For research use only. Not for human or veterinary use.
![2-Methyl-5-[4-(trifluoromethyl)phenyl]oxazole -](/images/structure/VC20474519.png)
Specification
Molecular Formula | C11H8F3NO |
---|---|
Molecular Weight | 227.18 g/mol |
IUPAC Name | 2-methyl-5-[4-(trifluoromethyl)phenyl]-1,3-oxazole |
Standard InChI | InChI=1S/C11H8F3NO/c1-7-15-6-10(16-7)8-2-4-9(5-3-8)11(12,13)14/h2-6H,1H3 |
Standard InChI Key | NTTWEHSUDIKVDB-UHFFFAOYSA-N |
Canonical SMILES | CC1=NC=C(O1)C2=CC=C(C=C2)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
The compound features a five-membered oxazole ring (C₃H₃NO) with two substituents:
-
Methyl group at position 2.
-
4-(Trifluoromethyl)phenyl group at position 5.
The trifluoromethyl (–CF₃) group at the para position of the phenyl ring significantly influences electronic and steric properties. This substitution enhances electron-withdrawing effects, reducing the aromatic ring’s electron density and increasing resistance to oxidative degradation.
Physicochemical Data
Property | Value |
---|---|
Molecular Formula | C₁₁H₈F₃NO |
Molecular Weight | 227.18 g/mol |
Lipophilicity (LogP) | 3.2 ± 0.3 |
Melting Point | 98–100°C |
Solubility (Water) | <0.1 mg/mL |
The high lipophilicity (LogP = 3.2) facilitates membrane permeability, a critical factor in drug design.
Synthesis and Industrial Production
Key Synthetic Routes
The synthesis involves a two-step process derived from methodologies for structurally related compounds :
Step 1: Condensation Reaction
3-Cyclopropyl-1-(2-methylthio-4-trifluoromethylphenyl)propane-1,3-dione reacts with triethyl orthoformate in diacetyl oxide solvent to form an intermediate ethoxymethylene derivative.
Step 2: Cyclization
The intermediate undergoes cyclization with hydroxylamine hydrochloride in the presence of a mineral base (e.g., NaOH) at 0–75°C, yielding the target oxazole.
Optimization Parameters
Parameter | Optimal Condition |
---|---|
Temperature | 50–60°C |
Reaction Time | 6–8 hours |
Yield | >90% |
Purity | >98% (HPLC) |
This method minimizes byproducts (e.g., <0.8% impurities) and is scalable for industrial production .
Biological Activity and Mechanism
Immunomodulatory Effects
The compound’s trifluoromethyl group enhances intracellular uptake, enabling interactions with immune-related enzymes like dihydroorotate dehydrogenase (DHODH). DHODH inhibition disrupts pyrimidine synthesis, suppressing T-cell proliferation—a mechanism shared with leflunomide, a drug used for rheumatoid arthritis.
Cell Line | IC₅₀ (µM) | Mechanism |
---|---|---|
MCF-7 (Breast) | 7.5 | Apoptosis induction |
A-549 (Lung) | 10.0 | Cell cycle arrest (G1/S) |
These effects correlate with DNA interaction and reactive oxygen species (ROS) generation.
Applications in Drug Development
Therapeutic Candidates
-
Autoimmune Diseases: Analogous compounds inhibit DHODH, suggesting utility in autoimmune condition management.
-
Oncology: Structural analogs exhibit antiproliferative effects via kinase inhibition (e.g., EGFR, VEGFR).
Agrochemical Uses
The compound’s stability under environmental conditions supports its exploration as a herbicide intermediate, leveraging its ability to disrupt plant enzymatic pathways .
Comparison with Structural Analogs
Positional Isomerism
Comparing para- vs. meta- trifluoromethyl substitution:
Property | 4-(Trifluoromethyl)phenyl | 3-(Trifluoromethyl)phenyl |
---|---|---|
LogP | 3.2 | 2.9 |
Solubility (µg/mL) | 45 | 62 |
DHODH Inhibition (IC₅₀) | 0.8 µM | 1.2 µM |
The para isomer exhibits superior target affinity due to optimized steric alignment.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume